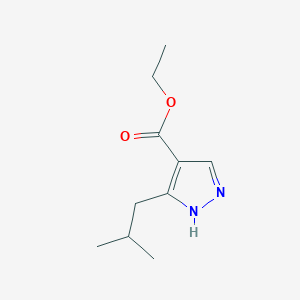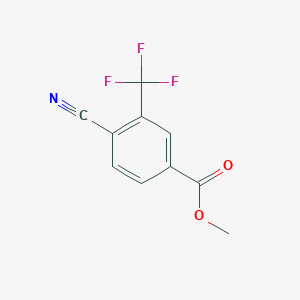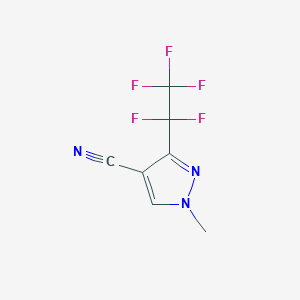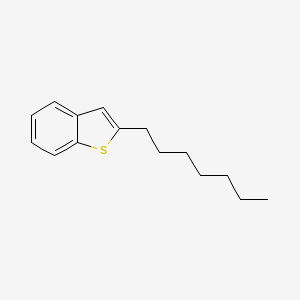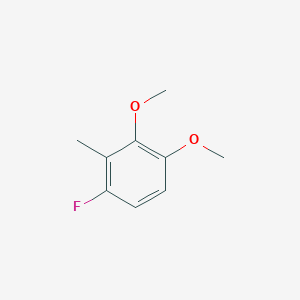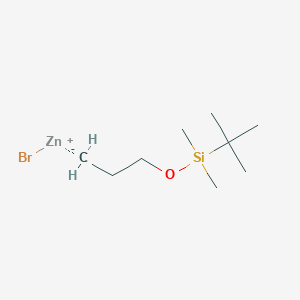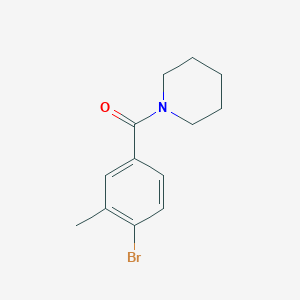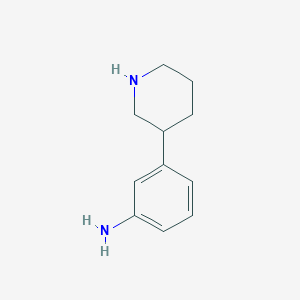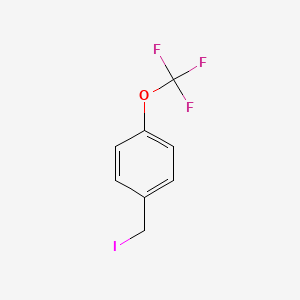
1-(Iodomethyl)-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6F3IO and its molecular weight is 302.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.94155 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Trifluoromethoxylation
A study by Duran-Camacho et al. (2021) introduced an isolable pyridinium trifluoromethoxide salt, prepared from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt acts as an efficient source for trifluoromethoxide ions in SN2 reactions, facilitating the formation of trifluoromethyl ethers (Geraldo Duran-Camacho et al., 2021).
Direct Trifluoromethoxylation of Aliphatic Substrates
Marrec et al. (2010) demonstrated a direct trifluoromethoxylation method for aliphatic substrates using 2,4‐Dinitro(trifluoromethoxy)benzene. This method generated a trifluoromethoxide anion capable of substituting activated bromides and, to some extent, alkyl iodides, yielding aliphatic trifluoromethyl ethers (Olivier Marrec et al., 2010).
Photo-induced Radical Cyclization
An et al. (2016) explored a photoinduced radical cyclization process using benzene-tethered 1,7-enynes with Togni reagent in the presence of sodium iodide. This process, conducted under ultraviolet irradiation, produced (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones in moderate to good yields, demonstrating a metal-free and photo-redox catalyst-free methodology (Yuanyuan An et al., 2016).
Hypervalent Iodine Trifluoromethylation
Stanek et al. (2008) investigated the reactivity of a hypervalent iodine electrophilic trifluoromethylation reagent with phenols. This study underscored the potential for selective trifluoromethoxylation at the ortho- and para-positions of aromatic cores, highlighting the intricate reactivity patterns achievable with such reagents (K. Stanek et al., 2008).
Synthesis of Fluorinated Polyetherimide
Xin-hai (2010) reported on the synthesis of a novel fluorine-containing polyetherimide, utilizing 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene. This study showcases the potential of fluorinated compounds in enhancing the properties of polymers for advanced material applications (Yu Xin-hai, 2010).
Wirkmechanismus
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethoxy group can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethoxy group is known to play a significant role in various biochemical reactions .
Pharmacokinetics
The compound’s molecular weight is 28801 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Iodomethyl)-4-(trifluoromethoxy)benzene. For instance, the compound is a liquid at 20°C and has a boiling point of 102°C to 104°C . It’s also sensitive to air , indicating that its stability and efficacy could be affected by exposure to air and changes in temperature.
Biochemische Analyse
Biochemical Properties
It is known that benzene-based compounds can participate in various biochemical reactions . For instance, single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in biology and materials science .
Cellular Effects
It is known that benzene and its derivatives can have significant effects on cells . For example, the trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
It is known that benzene and its derivatives can undergo various chemical reactions . For instance, the trifluoromethylation of carbon-centered radical intermediates has been studied .
Temporal Effects in Laboratory Settings
It is known that benzene and its derivatives can undergo various chemical reactions over time .
Metabolic Pathways
It is known that benzene and its derivatives can be metabolized in the liver .
Transport and Distribution
It is known that benzene and its derivatives can have significant effects on the charge transport properties of organic semiconductors .
Subcellular Localization
It is known that benzene and its derivatives can form cytoplasmic puncta .
Eigenschaften
IUPAC Name |
1-(iodomethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABFFRYJXRCAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


